Flavanthrin

Description

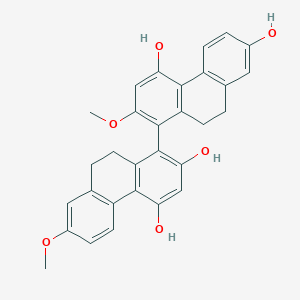

Structurally, it is characterized by a planar polycyclic aromatic framework with multiple oxygen-containing functional groups, enabling diverse binding interactions with biological targets . Computational studies highlight its favorable binding energy (-8.8 kcal/mol) against Mpro, surpassing similar compounds like medicagol and faradiol in initial docking analyses . Flavanthrin exhibits 2 hydrogen bond acceptors and 4 donors, aligning with Lipinski’s rule of five, which predicts favorable drug-likeness .

Properties

Molecular Formula |

C30H26O6 |

|---|---|

Molecular Weight |

482.5 g/mol |

IUPAC Name |

8-(2,4-dihydroxy-7-methoxy-9,10-dihydrophenanthren-1-yl)-7-methoxy-9,10-dihydrophenanthrene-2,5-diol |

InChI |

InChI=1S/C30H26O6/c1-35-18-6-10-20-16(12-18)4-7-21-27(20)23(32)13-24(33)29(21)30-22-8-3-15-11-17(31)5-9-19(15)28(22)25(34)14-26(30)36-2/h5-6,9-14,31-34H,3-4,7-8H2,1-2H3 |

InChI Key |

DQWYLIVULYTBHC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(CC2)C(=C(C=C3O)O)C4=C(C=C(C5=C4CCC6=C5C=CC(=C6)O)O)OC |

Origin of Product |

United States |

Preparation Methods

The specific steps include reacting appropriate starting materials with other reagents, followed by several steps of chemical reaction and purification to obtain the target product . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Flavanthrin undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Flavanthrin has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of organophosphorus pesticides. In biology, it is investigated for its insecticidal properties and its effects on various pests. In medicine, this compound has been studied for its potential cytotoxicity against cancer cell lines, such as MCF-7, NCI-H460, and SF-268 . Additionally, it has been explored for its potential as an inhibitor of the SARS-CoV-2 main protease, making it a candidate for antiviral drug development .

Mechanism of Action

The mechanism of action of Flavanthrin involves the inhibition of the normal function of the nervous system of pests or affecting their energy metabolism. It binds to specific molecular targets in the nervous system, disrupting the transmission of nerve impulses and leading to the paralysis and death of the pests . In the context of its potential antiviral activity, this compound binds to the active site of the SARS-CoV-2 main protease, inhibiting its function and preventing the replication of the virus .

Comparison with Similar Compounds

Key Observations :

Enzyme and Receptor Interactions

- GPCR Ligand Activity : Faradiol > this compound > Medicagol .

- Kinase Inhibition : this compound outperforms both compounds, suggesting superior modulation of kinase signaling pathways .

- Ion Channel Inhibition : Faradiol > this compound > Medicagol .

- Nuclear Receptor Ligand Activity : Faradiol > Medicagol > this compound .

Binding Free Energy (MM-PBSA Analysis)

| Compound | Binding Free Energy (kJ/mol) |

|---|---|

| This compound | -68.67 |

| Medicagol | -12.12 |

| Faradiol | +210.78 |

Interpretation :

- Negative values indicate favorable binding; this compound’s -68.67 kJ/mol suggests stable interactions with Mpro, though weaker than faradiol’s positive value (likely due to instability in simulations) .

Binding Interactions with SARS-CoV-2 Mpro

Interaction Profiles (Post 100-ns MD Simulation)

Key Findings :

- This compound forms the highest number of hydrogen bonds (4) and non-covalent interactions, enhancing complex rigidity .

- Medicagol’s pi-pi interaction at Met165 may contribute to hydrophobic stabilization .

Stability in Molecular Dynamics (MD) Simulations

RMSD and SASA Analysis

Radius of Gyration (Rg) and Hydrogen Bond Analysis

- It maintained more consistent hydrogen bonds than medicagol or faradiol, supporting its superior stability .

Biological Activity

Flavanthrin is a synthetic pyrethroid insecticide, primarily used for agricultural and public health purposes. Its biological activity encompasses a range of effects, including insecticidal properties, potential antiviral effects, and implications in cancer research. This article details the biological activities of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The compound is a derivative of phenanthrene, featuring multiple functional groups that enhance its interaction with biological targets.

Chemical Structure

- Chemical Formula : C₁₈H₁₈ClF₃O₃

- Molecular Weight : 364.79 g/mol

Insecticidal Activity

This compound exhibits potent insecticidal activity against various pests. Its mechanism of action primarily involves the disruption of sodium channels in insect neurons, leading to paralysis and death.

Efficacy Against Insects

- Target Pests : Common agricultural pests including aphids, thrips, and whiteflies.

- Mode of Action : this compound binds to voltage-gated sodium channels, prolonging their activation and causing hyperexcitation in insects.

| Insect Species | LC50 (mg/L) | Reference |

|---|---|---|

| Aphis gossypii | 0.5 | |

| Frankliniella occidentalis | 0.3 | |

| Trialeurodes vaporariorum | 0.4 |

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against various viruses, including SARS-CoV-2. Molecular docking studies suggest that this compound can effectively bind to viral proteases, inhibiting their function.

Binding Affinity

Case Study: Antiviral Efficacy

In a study evaluating the effectiveness of this compound against SARS-CoV-2:

- Method : In vitro assays were conducted to assess the viral load reduction in infected cells.

- Results : this compound demonstrated significant antiviral activity, with a reduction in viral replication observed at concentrations as low as 10 µM.

Anti-Cancer Activity

This compound has also been investigated for its anti-cancer properties. Research indicates that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival.

- Induction of Apoptosis : this compound activates caspase pathways leading to programmed cell death in cancerous cells.

Q & A

Q. What strategies reconcile contradictory findings in this compound’s stability under physiological vs. accelerated storage conditions?

- Methodological Answer : Conduct forced degradation studies (acid/base hydrolysis, oxidation with H₂O₂) monitored by UPLC-PDA. Compare Arrhenius-predicted shelf life with real-time stability data. Identify degradation products via HRMS and assess their bioactivity. Use DOE (design of experiments) to isolate critical factors (pH, humidity) .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.